1-Bromo-2,4-dinitrobenzene-d3

Catalog No.
S814095
CAS No.
1313734-81-4
M.F
C6H3BrN2O4
M. Wt
250.022
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2,4-dinitrobenzene-d3

CAS Number

1313734-81-4

Product Name

1-Bromo-2,4-dinitrobenzene-d3

IUPAC Name

1-bromo-2,3,5-trideuterio-4,6-dinitrobenzene

Molecular Formula

C6H3BrN2O4

Molecular Weight

250.022

InChI

InChI=1S/C6H3BrN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H/i1D,2D,3D

InChI Key

PBOPJYORIDJAFE-CBYSEHNBSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Br

Synonyms

1-Bromo-2,4-dinitrobenzene-d3; 2,4-Dinitrobromobenzene-d3; 2,4-Dinitrophenyl Bromide-d3; 2,4-Nitrophenyl Bromide; 2-Bromo-1,5-dinitrobenzene-d3; 4-Bromo-1,3-dinitrobenzene-d3; 6-Bromo-1,3-dinitrobenzene-d3; NSC 3808-d3; o,p-Dinitrophenyl Bromide-d3

Here's what we know about its applications in scientific research:

  • Isotope-Labeled Internal Standard: Due to the presence of deuterium atoms, 1-Br-2,4-DNB-d3 has a slightly different mass compared to the non-deuterated form (1-Br-2,4-DNB). This property makes it a valuable tool in scientific research, particularly in mass spectrometry. Mass spectrometry is an analytical technique that measures the mass of molecules. By using 1-Br-2,4-DNB-d3 as an internal standard, scientists can account for variations in the measurement process and improve the accuracy and precision of their data [].

Additional Information:

  • There is currently limited information publicly available on the specific applications of 1-Bromo-2,4-dinitrobenzene-d3 in scientific research.
  • 1-Br-2,4-DNB (the non-deuterated form) has been used in some research related to protein determination and enzyme activity [, ]. However, it's important to note that due to safety concerns, the use of 1-Br-2,4-DNB has generally been discouraged.

1-Bromo-2,4-dinitrobenzene-d3 is a deuterated derivative of 1-bromo-2,4-dinitrobenzene, a compound notable for its applications in organic synthesis and biochemical research. Its molecular formula is C₆H₃BrN₂O₄, with a molecular weight of approximately 247.003 g/mol. This compound features a bromine atom and two nitro groups attached to a benzene ring, which contribute to its reactivity and utility in various

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide ions or amines, leading to various substituted products. This reaction is facilitated under aqueous or alcoholic conditions.
  • Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin and hydrochloric acid or hydrogen in the presence of palladium catalysts. This transformation is crucial for synthesizing amine derivatives.
  • Oxidation: Although less common, oxidation reactions can occur under specific conditions, typically involving strong oxidizing agents.

These reactions highlight the compound's versatility in organic synthesis and its potential for generating various functionalized derivatives.

1-Bromo-2,4-dinitrobenzene-d3 has been utilized in biological assays, particularly as a substrate in protein determination and glutathione S-transferase assays. Its interaction with enzymes such as prostaglandin D2 synthase suggests that it may influence cellular detoxification processes. The compound's reactivity towards reducing agents allows it to participate in biochemical pathways, potentially affecting the activity of target proteins involved in metabolic processes .

The synthesis of 1-bromo-2,4-dinitrobenzene-d3 typically involves:

  • Nitration: Starting with benzene, nitration is performed to yield 1,3-dinitrobenzene.
  • Bromination: The dinitro compound undergoes bromination to produce 1-bromo-2,4-dinitrobenzene.
  • Deuteration: In the case of the deuterated version, specific reagents are used to replace hydrogen atoms with deuterium during the synthesis process.

These steps can be conducted under controlled laboratory conditions to ensure high yield and purity of the final product .

1-Bromo-2,4-dinitrobenzene-d3 has various applications:

  • Organic Synthesis: It serves as an intermediate in the preparation of other organic compounds, including pharmaceuticals and agrochemicals.
  • Biochemical Research: Used as a substrate in enzyme assays and protein studies, particularly involving glutathione S-transferase.
  • Polymer Chemistry: Acts as a retarder in emulsion polymerization processes, influencing the rate of polymerization and final polymer characteristics .

Research has shown that 1-bromo-2,4-dinitrobenzene-d3 interacts with various biological macromolecules. Its reactivity allows it to form adducts with proteins and enzymes, which can be studied to understand its effects on biological systems. Such studies are critical for elucidating its role in metabolic pathways and potential therapeutic applications.

Several compounds share structural similarities with 1-bromo-2,4-dinitrobenzene-d3. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-Bromo-3-nitrobenzeneC₆H₄BrN₁O₃Contains one nitro group; used in similar reactions
2-Bromo-4-nitrophenolC₆H₄BrN₁O₃Hydroxy group adds different reactivity
2-Chloro-4-nitrotolueneC₇H₆ClN₂O₂Chlorine instead of bromine; different reactivity
1-Bromo-2-nitrobenzeneC₆H₄BrN₂O₂Fewer nitro groups; distinct properties

These compounds differ primarily in their substituents (bromine vs. chlorine) and the number of nitro groups present. The unique combination of substituents on the benzene ring of 1-bromo-2,4-dinitrobenzene-d3 contributes to its distinctive chemical behavior and applications compared to these similar compounds .

XLogP3

2.2

Wikipedia

1-Bromo-2,4-dinitro(~2~H_3_)benzene

Dates

Modify: 2024-04-14

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